Superior Improvement in Bowel Function Index (BFI) vs. Oxycodone PR in a Phase III RCT
In a 4-week randomized, double-blind, phase III trial (OXN3401), Targinact (oxycodone PR/naloxone PR) demonstrated significantly greater improvement in bowel function compared to oxycodone PR alone. The primary endpoint, Bowel Function Index (BFI) score, decreased by 14.9 points more in the Targinact group than in the oxycodone PR group [1]. This improvement was evident within the first week of treatment and sustained through week 4 [1].
| Evidence Dimension | Change in Bowel Function Index (BFI) Score from Baseline |
|---|---|
| Target Compound Data | Mean BFI change: -14.9 (95% CI: -17.9 to -11.9) |
| Comparator Or Baseline | Oxycodone PR alone (comparator arm in same trial) |
| Quantified Difference | -14.9 points greater reduction vs. oxycodone PR (p<0.0001) |
| Conditions | Phase III RCT; 265 patients with moderate-to-severe non-malignant chronic pain and OIC; 4-week treatment duration; total daily oxycodone dose 60-80 mg. |
Why This Matters
This large, statistically significant difference on a validated, patient-reported outcome measure directly quantifies Targinact's superior ability to mitigate opioid-induced constipation, a major cause of treatment discontinuation.
- [1] Löwenstein O, Leyendecker P, Hopp M, et al. Combined prolonged-release oxycodone and naloxone improves bowel function in patients receiving opioids for moderate-to-severe non-malignant chronic pain: a randomised controlled trial. Pain. 2009;146(1-2):56-64. View Source
